molecular formula C₈₈H₁₆₂N₂₆O₂₂S B549707 PGLA CAS No. 102068-15-5

PGLA

Número de catálogo B549707
Número CAS: 102068-15-5
Peso molecular: 1968.5 g/mol
Clave InChI: PJRSUKFWFKUDTH-JWDJOUOUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PGLa is a 21-residue peptide known for its antimicrobial activity . It is an amphiphilic α-helical membranolytic peptide from frog skin . This compound is a copolymer of glycolide and L-lactide, abbreviated to this compound . It is used in many long-acting drug formulations approved by the US Food and Drug Administration (FDA) .


Synthesis Analysis

This compound is synthesized by a catalyst-mediated random ring-opening copolymerization of lactic acid and glycolic acid where both polymers link together through an ester linkage . The copolymerization of glycolide and L-lactide forms this compound .


Molecular Structure Analysis

The this compound peptide is known to bind to a model anionic DMPC/DMPG bilayer at a high peptide:lipid ratio that promotes this compound dimerization . The increase in the peptide:lipid ratio suppresses this compound helical propensity, tilts the bound peptide toward the bilayer hydrophobic core, and forces it deeper into the bilayer .


Chemical Reactions Analysis

This compound peptides are known to interact with anionic lipid bilayers . At a high peptide:lipid ratio, this compound binding induces weaker bilayer thinning but deeper water permeation .


Physical And Chemical Properties Analysis

This compound is a biocompatible and biodegradable polymer . It has been used in many long-acting drug formulations .

Aplicaciones Científicas De Investigación

PGLA (Péptido Gla) Aplicaciones en la Investigación Científica: This compound, también conocido como péptido Gla o this compound, es un compuesto con una variedad de aplicaciones en la investigación científica. A continuación se presentan seis aplicaciones únicas, cada una detallada en su propia sección.

Propiedades Antibióticas

This compound se ha identificado como un péptido antibiótico que se encuentra en la piel de la rana. Pertenece a la familia de la magainina y puede asumir una estructura α-helicoidal anfipática al unirse a la membrana. Su naturaleza catiónica le permite tener una alta afinidad por las membranas bacterianas, lo que le permite permeabilizarlas eficazmente .

Tratamiento del Cáncer

Las nanopartículas (NP) basadas en PLGA se utilizan en las terapias contra el cáncer para la administración dirigida de fármacos, la terapia génica, la hipertermia y la terapia fotodinámica. Estas NP pueden diseñarse para dirigirse a sitios específicos dentro del cuerpo, asegurando una administración segura y eficaz de los agentes terapéuticos .

Sistemas de Administración de Fármacos

Los polímeros de PLGA se utilizan ampliamente en aplicaciones médicas para la administración de fármacos. Sus puntos de fusión variables y su cristalinidad permiten la creación de microesferas y nanopartículas que pueden administrar fármacos de forma controlada .

Terapia Génica

Las nanopartículas de PLGA han demostrado ser eficaces en la administración de siRNA en el citoplasma celular, lo cual es crucial para las aplicaciones de terapia génica. La forma de estas nanopartículas, como las NP en forma de aguja, puede influir en su eficacia para cruzar las membranas celulares .

Investigación Antimicrobiana

La investigación sobre los péptidos this compound incluye el estudio de su unión y dimerización en bicapas lipídicas aniónicas, lo cual es significativo para comprender sus propiedades antimicrobianas y sus posibles aplicaciones en la lucha contra las bacterias resistentes a los antibióticos .

Ingeniería Biomédica

Las propiedades de biocompatibilidad y biodegradación del PLA y el PLGA los hacen adecuados para diversas aplicaciones biomédicas, incluido el desarrollo de andamios para la ingeniería de tejidos .

Producción de Enzimas

This compound se ha asociado con la producción recombinante de enzimas como la β-1,3-glucanasa a partir de cepas bacterianas como Paenibacillus sp., que tiene aplicaciones potenciales en la agricultura y la industria .

Administración de CRISPR-Cas9

Las nanopartículas de PLGA se han explorado como portadores para administrar el sistema CRISPR-Cas9 en las células con fines de edición genética. Este método es prometedor para futuras aplicaciones in vivo de la terapia génica .

Cada uno de estos campos muestra la versatilidad y el potencial de this compound para avanzar en la investigación científica en varios dominios.

GenScript - this compound <a aria-label="2: GenScript - this compound" data-citationid="a0ec35c0-6d53-782a-43ad-02b60288e7b8-41" h="ID=SERP,50

Direcciones Futuras

There is a strong interest in understanding the mechanism of action of PGLa in the membrane . Future research could focus on exploiting the properties of this compound through various methods of preparation for drug loading, biodistribution, target specificity, and their use in cancer treatment .

Análisis Bioquímico

Biochemical Properties

PGLA interacts with various biomolecules, playing a significant role in biochemical reactions . It specifically hydrolyzes β-1,3-glucan . The presence of non-catalytic modules in this compound influences its enzymatic properties . The N-and C-terminal domains of this compound exhibit strong binding activity towards insoluble β-1,3-glucan, enhancing its hydrolysis .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes . For instance, this compound-loaded TiO2 nanotube arrays have shown promising antibacterial and anti-inflammatory properties in osteoblast-like MG-63 cells . This compound also influences cell function by affecting cell adhesion, proliferation, and osteogenic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to compromise bacterial membranes, contributing to its antimicrobial activity . A proposed model suggests the formation of a membrane-spanning antiparallel this compound dimer, stabilized by Gly-Gly contacts, where each this compound monomer interacts with one MAG2 molecule at its C-terminus .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The degradation of this compound is related to the ratio of the monomers used in its production . The higher the content of glycolide units, the lower the time required for degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . PLGA-based nanoparticles show promise in releasing different drugs, proteins, and nucleic acids in a stable and controlled manner, greatly ameliorating their therapeutic efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the production of the original monomers: lactic acid and glycolic acid . These monomers are by-products of various metabolic pathways in the body. Lactic acid is metabolized in the tricarboxylic acid cycle and eliminated via carbon dioxide and water .

Transport and Distribution

This compound is transported and distributed within cells and tissues . PLGA-based nanoparticles improve the pharmacokinetic and pharmacodynamic properties of drugs, reduce side effects, improve stability, prolong the release of the drug, and reduce the dosing frequency .

Subcellular Localization

Current studies are leveraging machine learning tools to predict multi-label subcellular localization . These predictions can provide insights into the activity and function of this compound at the subcellular level .

Propiedades

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H162N26O22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1968.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102068-15-5
Record name Peptide-gly-leu-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102068155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: How does PGLa interact with bacterial membranes?

A1: this compound, due to its amphipathic nature, interacts preferentially with negatively charged bacterial membranes [, , ]. At low concentrations, it lies flat on the membrane surface (S-state) []. At higher concentrations, it tilts relative to the membrane normal (T-state) and forms dimeric structures, promoting membrane permeabilization [, ].

Q2: Does this compound form pores in bacterial membranes?

A2: Yes, this compound induces the formation of toroidal pores in bacterial membranes. These pores mediate the transport of ions, small molecules, and even the peptide itself across the membrane, ultimately leading to cell death [, ].

Q3: How does the transmembrane potential (TMP) affect this compound's activity?

A3: Interestingly, higher TMP increases the population of this compound in the tilted (T-state) orientation []. This positive feedback loop between TMP and this compound tilt angle, driven by electrostatic interactions, likely contributes to its antimicrobial activity [].

Q4: Does this compound exhibit synergistic activity with other antimicrobial peptides?

A4: Yes, this compound demonstrates remarkable synergism with magainin 2, another antimicrobial peptide [, ]. They form a 1:1 complex within the membrane, significantly enhancing pore formation and membrane permeabilization compared to individual peptides [, ].

Q5: What spectroscopic techniques are used to study this compound's structure and interactions with membranes?

A6: Circular dichroism (CD) spectroscopy is commonly used to determine this compound's secondary structure, revealing its transition from random coil in solution to α-helix upon membrane binding [, ]. Solid-state NMR, particularly with ¹⁹F and ²H labeling, provides detailed insights into this compound's orientation and dynamics within lipid bilayers [, ].

Q6: How does this compound's structure influence its stability and aggregation behavior?

A7: this compound's amphipathic α-helical structure contributes to its self-assembly and membrane interaction properties [, ]. The balance between hydrophobic and electrostatic interactions influences its stability and aggregation in solution and membrane environments [, ].

Q7: Can this compound be incorporated into biomaterials for biomedical applications?

A8: Research suggests the potential of incorporating this compound into biomaterials. For instance, chitosan-coated this compound brachytherapy seed carriers incorporating this compound showed promising biocompatibility and controlled degradation properties in in vivo studies [, ].

Q8: Does this compound possess any catalytic activity?

A8: this compound is primarily known for its antimicrobial activity, not its catalytic properties. Its mode of action involves membrane disruption rather than enzymatic activity.

Q9: How is computational chemistry used to study this compound's interactions with membranes?

A10: Molecular dynamics (MD) simulations are extensively used to investigate this compound's membrane binding mechanism, providing atomic-level insights into its interactions with lipid molecules [, , , ]. These simulations help visualize its insertion, orientation, and pore formation within different membrane environments [, , , ].

Q10: Have any QSAR models been developed for this compound and its analogs?

A11: QSAR models, correlating this compound's structure to its antimicrobial activity, are actively being explored. These models could aid in designing more potent and selective antimicrobial peptides based on this compound's scaffold [].

Q11: How do modifications to this compound's amino acid sequence affect its activity?

A12: Studies altering this compound's sequence, especially involving hydrophobic residues and charges, have shown significant effects on its membrane binding, pore formation, hemolytic activity, and antimicrobial potency [, ]. These findings highlight the delicate balance required for optimal activity and selectivity [, ].

Q12: Are there specific SHE regulations regarding this compound research and development?

A12: As a peptide with potential therapeutic applications, this compound research and development fall under general guidelines for safe handling of biological materials and pharmaceuticals. Researchers adhere to established laboratory safety procedures and ethical considerations.

Q13: What in vitro models are used to assess this compound's antimicrobial activity?

A16: this compound's efficacy is commonly evaluated in vitro using bacterial growth inhibition assays, determining its minimum inhibitory concentration (MIC) against various bacterial strains [, ]. Additionally, liposome leakage assays are employed to assess its membrane permeabilization activity [, ].

Q14: Has this compound been tested in animal models of bacterial infection?

A17: While in vivo studies specifically focusing on this compound's efficacy against bacterial infections are limited within the provided research, its potential in biomedical applications, as demonstrated by its incorporation into biocompatible materials, suggests a promising avenue for future investigations [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.